2,3-Bis(3-indolylmethyl)indole

描述

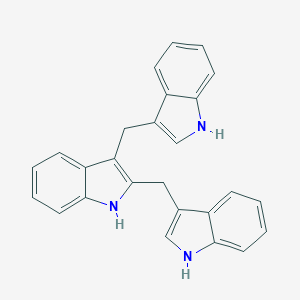

Structure

3D Structure

属性

CAS 编号 |

138250-72-3 |

|---|---|

分子式 |

C26H21N3 |

分子量 |

375.5 g/mol |

IUPAC 名称 |

2,3-bis(1H-indol-3-ylmethyl)-1H-indole |

InChI |

InChI=1S/C26H21N3/c1-4-10-23-19(7-1)17(15-27-23)13-22-21-9-3-6-12-25(21)29-26(22)14-18-16-28-24-11-5-2-8-20(18)24/h1-12,15-16,27-29H,13-14H2 |

InChI 键 |

MJHVZTDHBWQIMN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(NC4=CC=CC=C43)CC5=CNC6=CC=CC=C65 |

其他CAS编号 |

138250-72-3 |

同义词 |

2,3-bis(3-indolylmethyl)indole bisIMI |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2,3-Bis(3-indolylmethyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, also known as BII, is a trimeric indole (B1671886) compound that has garnered interest in the scientific community for its potential biological activities. It is formed through the acid-catalyzed condensation of indole-3-carbinol (B1674136) (I3C), a natural product found in cruciferous vegetables.[1] This document provides a comprehensive overview of the synthesis and characterization of this compound, along with insights into its known biological targets.

Synthesis

The primary route for the synthesis of this compound is the acid-catalyzed oligomerization of indole-3-carbinol (I3C) in an aqueous medium.[2][3] The reaction proceeds through the formation of a reactive electrophilic intermediate from I3C in the presence of acid, which then undergoes electrophilic substitution with other indole moieties. The formation of various oligomers, including the dimeric 3,3'-diindolylmethane (B526164) (DIM) and other trimeric and tetrameric structures, is a complex process influenced by factors such as pH and reactant concentrations.[2]

General Experimental Protocol: Acid-Catalyzed Condensation of Indole-3-Carbinol

Materials:

-

Indole-3-carbinol (I3C)

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution

Procedure:

-

A solution of indole-3-carbinol is prepared in a suitable solvent.

-

An aqueous acidic solution (e.g., dilute HCl) is added to the I3C solution to initiate the condensation reaction. The pH of the reaction mixture is a critical parameter, with the formation of BII being favored in a pH range of 4 to 5.[2]

-

The reaction mixture is stirred at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a base, such as a saturated sodium bicarbonate solution, to neutralize the acid.

-

The aqueous layer is extracted multiple times with an organic solvent like dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.

-

Purification of this compound from the mixture of oligomers is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The structure of this compound has been elucidated using various spectroscopic techniques.[2] However, specific, publicly available, detailed quantitative data from these characterizations are scarce. The following table summarizes the expected characterization data based on the known structure and data from analogous compounds.

| Characterization Technique | Expected Observations |

| ¹H NMR | Complex aromatic region with multiple signals for the indole protons. Signals corresponding to the methylene (B1212753) bridge protons. |

| ¹³C NMR | Multiple signals in the aromatic region corresponding to the different carbon atoms of the three indole rings. A signal for the methylene bridge carbons. |

| Mass Spectrometry (EI-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₂₆H₂₁N₃ (375.47 g/mol ). Fragmentation patterns would likely involve the loss of indole and indolylmethyl moieties. |

| Melting Point | Expected to be a solid with a defined melting point. |

Biological Activity and Signaling Pathway

This compound has been reported to significantly suppress RANKL-induced osteoclast formation, actin ring formation, and bone resorption in a concentration-dependent manner. This suggests its potential as a modulator of bone metabolism. The RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway is a critical regulator of osteoclast differentiation and activation.

RANKL Signaling Pathway and Inhibition by this compound

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that leads to the differentiation and activation of osteoclasts. This process involves the recruitment of adaptor proteins like TRAF6, leading to the activation of downstream pathways including NF-κB and MAPKs (p38, JNK, and ERK).[4][5] These pathways converge to induce the expression of key transcription factors such as NFATc1, which is a master regulator of osteoclastogenesis.[4] The proposed inhibitory action of this compound on this pathway would lead to a reduction in osteoclast activity and bone resorption.

Caption: RANKL signaling pathway and proposed inhibition by this compound.

Experimental Workflows

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is an intriguing indole trimer with demonstrated biological activity against a key pathway in bone metabolism. While its synthesis via the acid-catalyzed condensation of indole-3-carbinol is established in principle, detailed experimental protocols and comprehensive public characterization data remain limited. Further research to optimize the selective synthesis of this compound and to fully elucidate its pharmacological profile is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound and related compounds.

References

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. The synthesis of indole-3-carbinols (I3C) and their application to access unsymmetrical bis(3-indolyl)methanes (BIMs) bearing a quaternary sp3-carbon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data for 2,3-Bis(3-indolylmethyl)indole Remains Elusive in Publicly Accessible Literature

A comprehensive search for detailed spectroscopic data and experimental protocols for the compound 2,3-Bis(3-indolylmethyl)indole, a significant acid condensation product of indole-3-carbinol (B1674136), has concluded that specific, quantitative analytical data is not available in the publicly accessible scientific literature. While the synthesis and biological importance of this compound are well-documented, the primary research articles containing its detailed spectroscopic characterization, including nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, could not be retrieved in full.

This compound, also referred to in the literature as the linear trimer (LTr1) or BII, is formed from indole-3-carbinol (I3C) in acidic environments, such as the stomach[1]. This conversion is a key step in activating the biological properties of I3C, a compound found in cruciferous vegetables and noted for its potential health benefits[1][2]. The structure of this compound was elucidated in the early 1990s, with foundational work credited to Grose and Bjeldanes in Chemical Research in Toxicology (1992)[1]. This publication is widely cited as the source for the structural confirmation of the compound, reportedly using methods such as magnetic resonance spectroscopy and mass spectrometry[1].

Despite extensive efforts to locate the full text or supplementary materials of this and related primary research, the specific quantitative data—such as ¹H and ¹³C NMR chemical shifts, mass-to-charge ratios of fragments, IR absorption frequencies, and UV-Vis absorption maxima—remain inaccessible. Consequently, the core requirements of this technical guide, namely the presentation of quantitative data in structured tables and the detailing of specific experimental protocols, cannot be fulfilled at this time.

General Spectroscopic Characteristics of Indole (B1671886) Derivatives

While specific data for the target molecule is unavailable, the general spectroscopic features of the indole nucleus are well-established. It can be anticipated that the spectra of this compound would exhibit characteristics typical of a molecule containing three indole units linked by methylene (B1212753) bridges.

-

¹H NMR Spectroscopy: The spectrum would be complex, showing characteristic signals for the N-H protons of the indole rings (typically downfield), multiple signals in the aromatic region (around 7-8 ppm) corresponding to the different protons on the indole rings, and signals for the methylene bridge protons.

-

¹³C NMR Spectroscopy: The carbon spectrum would display numerous signals in the aromatic region (approximately 110-140 ppm) corresponding to the carbons of the three indole moieties, as well as signals for the methylene bridge carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₂₇H₂₃N₃, approx. 389.5 g/mol ). The fragmentation pattern would likely involve cleavages at the methylene bridges, leading to fragments containing one or two indole units.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a characteristic N-H stretching vibration around 3400 cm⁻¹[3]. Aromatic C-H and C=C stretching vibrations would also be prominent in the spectrum.

-

UV-Vis Spectroscopy: The UV-Vis spectrum would be expected to show strong absorptions in the ultraviolet region, typical for the indole chromophore, likely around 220 nm and 280 nm.

Formation Pathway

The formation of this compound occurs via the acid-catalyzed oligomerization of indole-3-carbinol. The proposed pathway involves the initial formation of a reactive intermediate from I3C, which then undergoes electrophilic substitution reactions with other indole moieties. The logical relationship for its formation alongside other I3C products is outlined below.

This guide will be updated with specific quantitative data and detailed experimental protocols for this compound as soon as the information becomes available in the public domain. Researchers seeking this specific data are advised to consult the original 1992 publication by Grose and Bjeldanes directly.

References

The Biological Frontier of 2,3-Bis(3-indolylmethyl)indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among these, derivatives of 2,3-bis(3-indolylmethyl)indole are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of the biological activities of these complex indole structures and their close analogs. It consolidates available quantitative data on their cytotoxic and antiproliferative effects, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indole-based therapeutics.

Introduction

Indole and its derivatives have long been a focal point of drug discovery due to their presence in a vast array of natural products and their ability to interact with a wide range of biological targets.[1][2] The construction of molecules containing multiple indole moieties, such as bis(indolyl)methanes and related structures, has yielded compounds with potent and diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3]

The specific scaffold of this compound represents a unique arrangement of three indole units. While extensive research is available for the broader class of bis(indolyl)methanes, detailed studies on this precise isomeric structure are less common. However, significant insights can be gleaned from structurally similar compounds, such as 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1), a natural product derived from the dietary supplement indole-3-carbinol (B1674136) (I3C).[4][5] This guide will present data on these closely related analogs to infer the potential biological activities of the target scaffold.

Synthesis of Bis(indolyl)indole Scaffolds

The synthesis of bis(indolyl)methane derivatives is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, often under acidic conditions.[6] For the specific synthesis of this compound, a plausible synthetic route would involve the reaction of indole with an appropriate electrophilic precursor at both the 2 and 3 positions. A conceptual synthetic workflow is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Cytostatic and antiestrogenic effects of 2-(indol-3-ylmethyl)-3,3'-diindolylmethane, a major in vivo product of dietary indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Polycyclic Indole Alkaloids: Synthesis, Bioactivity, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic indole (B1671886) alkaloids are a large and structurally diverse class of natural products that have been a rich source of inspiration for medicinal chemistry and drug discovery.[1][2] Found in a wide array of organisms, from plants and fungi to marine invertebrates, these complex molecules exhibit a remarkable range of biological activities.[3][4] Their intricate architectures, often featuring multiple stereocenters and unique ring systems, present significant challenges and opportunities for synthetic chemists.[5][6] This technical guide provides an in-depth review of the core aspects of polycyclic indole alkaloids, with a focus on their synthesis, biological evaluation, and the experimental methodologies that underpin their study.

Indole alkaloids are characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring.[1] The "polycyclic" designation refers to the additional rings that are fused to or built upon this core, creating the complex and varied scaffolds observed in nature.[7] These alkaloids are broadly distributed in plant families such as Apocynaceae, Loganiaceae, and Rubiaceae.[1] Prominent examples include the anti-cancer agents vincristine (B1662923) and vinblastine (B1199706) from Catharanthus roseus, the antihypertensive drug reserpine (B192253) from Rauwolfia serpentina, and the potent kinase inhibitor staurosporine (B1682477) from actinobacteria.[1][8] Marine organisms have also emerged as a prolific source of novel polycyclic indole alkaloids with unique structural features and potent bioactivities.[3][4]

The therapeutic potential of these compounds is vast, with demonstrated activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[8][9] This has fueled extensive research into their mechanisms of action, with many polycyclic indole alkaloids found to interact with fundamental cellular processes, such as microtubule dynamics and protein kinase signaling pathways.[10]

This guide will delve into the key synthetic strategies employed to construct these complex molecules, summarize their biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis, isolation, and biological evaluation. Furthermore, key signaling pathways and experimental workflows will be visualized to provide a clear and comprehensive overview of this important class of natural products.

Data Presentation: Biological Activities of Polycyclic Indole Alkaloids

The following tables summarize the cytotoxic activities of a selection of polycyclic indole alkaloids against various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values.

Table 1: Cytotoxicity of Bisindole Alkaloids from Alstonia macrophylla [11]

| Compound | MOR-P (Adenocarcinoma) IC50 (µM) | COR-L23 (Large Cell Carcinoma) IC50 (µM) | StMI11a (Melanoma) IC50 (µM) | Caki-2 (Renal Cell Carcinoma) IC50 (µM) | MCF7 (Breast Adenocarcinoma) IC50 (µM) | LS174T (Colon Adenocarcinoma) IC50 (µM) |

| O-acetylmacralstonine | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 |

| Villalstonine | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 |

| Macrocarpamine | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 | 2-10 |

Table 2: Cytotoxicity of Vinca Alkaloids [3]

| Compound | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) | K562 (Leukemia) IC50 (nM) | HCT116 (Colon Cancer) IC50 (nM) |

| NVA-1 (Hypothetical New Vinca Alkaloid) | 15.2 | 21.5 | 8.9 | 18.3 |

| Vinblastine | 10.8 | 16.4 | 5.1 | 12.7 |

| Vincristine | 12.5 | 19.1 | 4.6 | 14.9 |

Table 3: Cytotoxicity of Staurosporine and Derivatives [5]

| Compound | HCT-116 (Colon Cancer) IC50 (µM) |

| Streptomholyrine A | 0.012 - 11.67 |

| k252d | 0.012 - 11.67 |

| Staurosporine | 0.012 - 11.67 |

Table 4: Cytotoxicity of Alkaloids from Tabernaemontana officinalis [12]

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) |

| Taberdivarine C | 1.42 - 11.35 | 1.42 - 11.35 | 1.42 - 11.35 |

| Taberdivarine D | 1.42 - 11.35 | 1.42 - 11.35 | 1.42 - 11.35 |

| Taberdivarine E | 1.42 - 11.35 | 1.42 - 11.35 | 1.42 - 11.35 |

| Taberdivarine F | 1.42 - 11.35 | 1.42 - 11.35 | 1.42 - 11.35 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of polycyclic indole alkaloids.

Synthesis Protocols

1. Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis [8]

This protocol describes a general procedure for the synthesis of tetrahydro-β-carbolines, a common core structure in many polycyclic indole alkaloids.

-

Reactants: Tryptamine (B22526) derivative (1.0 equiv.), aldehyde or activated ketone (1.1 equiv.).

-

Solvent/Catalyst: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).

-

Procedure:

-

To a solution of the tryptamine derivative in HFIP, add the aldehyde or activated ketone.

-

Reflux the reaction mixture for the appropriate time (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the HFIP solvent by distillation under reduced pressure. The crude product is often pure enough for subsequent transformations.

-

If further purification is required, the residue can be purified by flash column chromatography on silica (B1680970) gel.

-

2. Ugi Multicomponent Reaction for the Synthesis of α-Aminoacyl Amide Derivatives [4][13]

The Ugi reaction is a powerful tool for the rapid assembly of complex molecules from simple starting materials.

-

Reactants: Aldehyde or ketone (1.0 equiv.), amine (1.0 equiv.), carboxylic acid (1.0 equiv.), isocyanide (1.0 equiv.).

-

Solvent: Methanol (MeOH) or other polar aprotic solvents like dimethylformamide (DMF).

-

Procedure:

-

To a solution of the aldehyde or ketone in methanol, successively add the amine, carboxylic acid, and isocyanide at room temperature.

-

The reaction is typically exothermic and proceeds to completion within minutes to a few hours. Monitor the reaction by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

-

Isolation Protocol

1. Extraction of Indole Alkaloids from Catharanthus roseus Leaves [14][15]

This protocol outlines a simplified procedure for the extraction of indole alkaloids from plant material.

-

Plant Material: Dried and powdered leaves of Catharanthus roseus.

-

Extraction Solvent: Aqueous acidic solution (e.g., 0.1 M HCl).

-

Precipitating Agent: Alkaline solution of embonic acid.

-

Procedure:

-

Extract the powdered leaves with the aqueous acidic solution at room temperature with stirring.

-

Filter the extract to remove solid plant material.

-

To the acidic extract, add an alkaline solution of embonic acid to precipitate the alkaloids as embonate complexes.

-

Collect the precipitate by filtration or centrifugation. This precipitate, enriched in catharanthine (B190766) and vindoline, can be used for further purification or semi-synthetic modifications.

-

Biological Evaluation Protocols

1. Sulforhodamine B (SRB) Assay for Cytotoxicity Screening [16][17][18]

The SRB assay is a colorimetric method for determining cell viability based on the measurement of cellular protein content.

-

Materials: 96-well microtiter plates, trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Remove the TCA and wash the plates with water. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.

-

2. MTT Assay for Cytotoxicity [3]

The MTT assay is another common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

-

Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Mandatory Visualizations

Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by polycyclic indole alkaloids.

Experimental Workflow

Caption: General workflow for the isolation and characterization of polycyclic indole alkaloids.

Logical Relationship

Caption: Convergent synthesis of polycyclic indole alkaloids using Ugi and Pictet-Spengler reactions.

References

- 1. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Cytotoxic and Antifungal Staurosporine Derivatives from Marine-Derived Actinomycete Streptomyces sp. ZS-A121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ugi Reaction [organic-chemistry.org]

- 14. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 2,3-Bis(3-indolylmethyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, a member of the trisindoline alkaloid family, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Understanding the three-dimensional structure, electronic properties, and reactivity of these molecules is crucial for designing novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties at the atomic level.[2][3] This technical guide outlines the theoretical background and practical workflow for performing quantum chemical calculations on this compound, enabling researchers to predict its physicochemical properties and guide further experimental work.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following sections detail the typical steps and considerations for setting up and running quantum chemical calculations for indole (B1671886) derivatives.

Molecular Structure and Initial Geometry

The first step involves obtaining the 3D structure of this compound. This can be achieved by building the molecule using molecular modeling software (e.g., GaussView, Avogadro) or by obtaining coordinates from crystallographic data if available. The chemical structure and atom numbering scheme are presented below.

Caption: Molecular structure of this compound.

Geometry Optimization

The initial molecular geometry is a high-energy conformation. Geometry optimization is performed to find the minimum energy structure on the potential energy surface. DFT is a widely used method for this purpose.

Protocol for Geometry Optimization:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

-

Method: Select a suitable density functional. The B3LYP functional is a popular choice for organic molecules, offering a good balance between accuracy and computational cost.[3] For systems where dispersion interactions are important, dispersion-corrected functionals like PBE0-D3BJ are recommended.[2]

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G++(d,p) basis set is a good starting point for molecules of this size.[3] For higher accuracy, larger basis sets like def2-TZVP can be employed.[2]

-

Solvent Model: To simulate the effect of a solvent, a continuum solvent model like the Polarizable Continuum Model (PCM) can be used. The choice of solvent should reflect the experimental conditions.

-

Convergence Criteria: Use the default convergence criteria of the software, or tighten them for higher accuracy.

-

Frequency Calculation: After optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).[2]

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,3-Bis(3-indolylmethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole, a complex tris-indole structure, presents a fascinating scaffold for chemical modification. Its electron-rich indole (B1671886) nuclei make it highly susceptible to electrophilic substitution reactions, offering a versatile platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the principal electrophilic substitution reactions applicable to this molecule, including detailed experimental protocols, quantitative data, and mechanistic diagrams. Given the limited direct literature on this compound, the methodologies and data presented are based on established protocols for closely related bis(indolyl)methanes and other substituted indoles, providing a robust predictive framework for its reactivity.

Predicted Reactivity and Regioselectivity

The indole nucleus is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. In this compound, the C3 positions of the two outer indole rings are occupied by the methylene (B1212753) bridges. The central indole ring has its C2 and C3 positions substituted. Therefore, electrophilic attack is predicted to occur at the C3' and C3'' positions of the terminal indole rings. Secondary substitution may occur at other available positions on the indole rings, such as C5 or C7, depending on the reaction conditions and the nature of the electrophile. The N-H protons of the indole rings can also undergo substitution under certain conditions.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring. For this compound, this reaction is expected to yield mono- or di-formylated products at the C3' and C3'' positions.

Reaction Scheme:

The Therapeutic Potential of Bis-indole Alkaloids: A Technical Guide for Drug Discovery Professionals

Introduction: The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant therapeutic properties.[1][2] Bis-indole alkaloids, characterized by the presence of two indole moieties, represent a structurally diverse and biologically potent class of these compounds.[3] Often isolated from natural sources like plants, marine organisms (sponges, tunicates), and microorganisms, these dimeric structures frequently exhibit enhanced biological activity compared to their monomeric counterparts.[2][3][4] This enhanced potency has made them intriguing targets for synthesis and drug development.[2] Clinically approved drugs such as the anticancer agents vinblastine (B1199706) and vincristine (B1662923) underscore the therapeutic success of this alkaloid class.[3][5] This technical guide provides an in-depth overview of the major therapeutic applications of bis-indole alkaloids, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Bis-indole alkaloids are a significant source of anticancer agents, with several compounds already in clinical use and many more under investigation.[3][5] Their mechanisms of action are diverse, targeting fundamental cellular processes like cell division, signal transduction, and programmed cell death.[5][6]

Mechanism of Action: Microtubule Disruption

A primary anticancer mechanism for many bis-indole alkaloids, most notably the Vinca (B1221190) alkaloids (vinblastine, vincristine), is the disruption of microtubule dynamics.[3][7] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.[8]

-

Inhibition of Tubulin Polymerization: Vinca alkaloids bind to β-tubulin subunits, preventing their polymerization into microtubules.[7][8] This action leads to the depolymerization of existing microtubules and the destruction of the mitotic spindle.[7]

-

Cell Cycle Arrest: The disruption of the mitotic spindle triggers a cell cycle checkpoint, causing cells to arrest in the M-phase (metaphase).[7][9]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to the activation of apoptotic pathways and programmed cell death.[7]

Mechanism of Action: Modulation of Signaling Pathways

Bis-indole alkaloids can modulate various intracellular signaling pathways that are often deregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[10][11]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.[12][13] Some indole compounds, like 3,3'-diindolylmethane (B526164) (DIM), have been shown to inhibit the activation of PI3K and Akt, leading to downstream inhibition of mTOR and reduced cell proliferation.[12]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a role in cell proliferation and apoptosis.[10] Certain indole alkaloids can induce apoptosis in cancer cells by modulating MAPK signaling, for instance, by activating the p38 MAPK pathway.[10]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in many cancers.[5][11] Some alkaloids have been shown to suppress tumor growth by downregulating key components of this pathway, such as β-catenin.[6]

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of bis-indole alkaloids have been quantified against numerous cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |

| Spondomine | K562 (Leukemia) | Cytotoxicity | 2.2 µmol L⁻¹ | [1] |

| Bisindole 163 | Colon, Breast, Cervical | Anticancer | Good activity | [1] |

| Bis(indolyl) oxime 31c | EL4 (Lymphoma) | Cytotoxicity | 3.23 µM | [1] |

| Bis-indolylpyridinedicarbonitriles 8c | HCT-116 (Colon) | Cytotoxicity | 2.6-8.8 µM | [14] |

| Deoxytopsentin | Various | Cytotoxicity | 1.1 - >20 µg/ml | [9] |

| Hamacanthin A | Various | Cytotoxicity | 1.1 - >20 µg/ml | [9] |

| Indole-based Fibrates | - | Hypolipidemic | Potent activity | [15] |

Antimicrobial Applications

Bis-indole alkaloids have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][16] This makes them a promising source for the development of new antibiotics, especially in the face of rising antimicrobial resistance.

Mechanism of Action

A key antimicrobial mechanism for some bis-indole alkaloids is the disruption of the bacterial cell membrane.[1] This rapid action leads to permeabilization of the membrane, loss of cellular integrity, and ultimately, cell death.[1] Some compounds, such as Lynamicins A-E, exhibit broad-spectrum antibiotic activity.[16] Others, like those isolated from the sponge Spongosorites calcicola, have been shown to be bactericidal against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, some bis-indoles act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.[1]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial bis-indoles is typically determined by their Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Result (MIC / Inhibition) | Reference |

| Compound 65 | Staphylococcus aureus | 40 µg mL⁻¹ | [1] |

| Bisindole 67 | MRSA (S. aureus CH 10850) | Not specified, but greater activity than natural alkaloid 66 | [1] |

| Bisindoles 83a-83d | S. aureus, MRSA, VRE | 0.5–2 µg mL⁻¹ | [1] |

| Deoxytopsentin | MRSA | < 12.5 µg/ml | [9] |

| Hamacanthin A | MRSA | < 12.5 µg/ml | [9] |

| Hamacanthin A | Medically important fungi | Potent inhibitory activity | [9] |

| Bisindole-based triazines 97a-97e | E. coli | 35-38% inhibition | [1] |

Anti-inflammatory and Antioxidant Applications

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Several bis-indole alkaloids have shown potential in mitigating these processes.[17][18][19]

Mechanism of Action

The anti-inflammatory effects of bis-indoles are demonstrated in models such as carrageenan-induced paw edema.[19] The bis-indole alkaloid Indigo, for instance, has been shown to exert its effects by:

-

Reducing Oxidative Stress: Decreasing levels of reactive oxygen species (H₂O₂) and markers of lipid peroxidation (4-HNE).[17]

-

Suppressing Inflammatory Mediators: Reducing levels of pro-inflammatory cytokines like TNF-α and the transcription factor NF-κB.[17]

-

Modulating Signaling Pathways: Upregulating the SIRT1/PGC-1α pathway, which is involved in mitochondrial biogenesis and cellular stress response.[17]

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Assay | Result | Reference |

| Bis(indolyl)methanes 3c & 3d | Carrageenan-induced paw edema | 52.9% & 51.7% inhibition of edema, respectively | [19] |

| Bis(indolyl)methanes 3c & 3d | Acetic acid-induced writhing (Analgesic) | 414.0% & 310.5% activity, respectively | [19] |

Neuroprotective Applications

Neurodegenerative conditions like Parkinson's disease involve processes such as oxidative stress and α-synuclein misfolding.[20] Indole and β-carboline alkaloids have emerged as promising neuroprotective agents.[20] Their mechanisms involve combating oxidative stress and inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in the catalytic oxidation of dopamine (B1211576) that can lead to mitochondrial damage.[20] While research is ongoing, these alkaloids represent a promising therapeutic avenue for neurodegenerative diseases.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in the evaluation of bis-indole alkaloids.

General Workflow for Natural Product Drug Discovery

The path from a natural source to a potential drug candidate follows a multi-step process of extraction, isolation, and bioactivity screening.[3][4][21]

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the bis-indole alkaloid (and a vehicle control, e.g., <1% DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).[14]

-

Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 1 hour.[14]

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of RNA).[14]

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

-

Interpretation: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount. A sub-G1 peak indicates apoptotic cells with fragmented DNA.[14]

Apoptosis Detection by Western Blot

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[22]

-

Protein Extraction: Treat cells with the bis-indole alkaloid, then lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2).[22]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the intensity of the bands. An increase in the cleaved (active) forms of caspases or an increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[23]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[6][17][24]

-

Compound Preparation: Prepare a stock solution of the bis-indole alkaloid and perform serial two-fold dilutions in a 96-well microtiter plate using sterile growth broth (e.g., Mueller-Hinton broth).[24]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) to a concentration of ~5 x 10⁵ CFU/mL.[6]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

-

Reading Results: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of anticancer drugs.[19][25][26]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).[25]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of the mice.[19]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the bis-indole alkaloid via a relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule and dosage. The control group receives the vehicle.

-

Monitoring: Monitor animal health and measure tumor volume (e.g., with calipers) regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise the tumors, weigh them, and perform further analysis (e.g., histology, Western blot) to assess the drug's effect on tumor tissue.[27]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to screen for acute anti-inflammatory activity.[18][28][29]

-

Animal Model: Typically uses rats or mice.

-

Compound Administration: Administer the test compound (bis-indole alkaloid), a positive control (e.g., indomethacin), or a vehicle control to the animals, usually via oral or intraperitoneal routes.[29]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar tissue of one hind paw of each animal.[29][30]

-

Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at several time points afterward (e.g., every hour for up to 5 hours).[29]

-

Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncology [pharmacology2000.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Tubulin Polymerization Assay [bio-protocol.org]

- 17. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 18. inotiv.com [inotiv.com]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 27. benchchem.com [benchchem.com]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. phytopharmajournal.com [phytopharmajournal.com]

Methodological & Application

Synthesis Protocol for 2,3-Bis(3-indolylmethyl)indole (Symmetrical Triindolylmethane)

Application Note

This document provides a detailed protocol for the synthesis of 2,3-Bis(3-indolylmethyl)indole, a symmetrical triindolylmethane. Triindolylmethanes (TIMs) are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications as dye materials and bulky phosphine (B1218219) ligands. The described method utilizes a mild and efficient iodine-catalyzed reaction of indole (B1671886) with triethyl orthoformate at room temperature, offering good to high yields. This protocol is intended for researchers and scientists in organic synthesis and drug development.

Experimental Protocol

This protocol outlines the synthesis of symmetrical triindolylmethanes via an iodine-catalyzed reaction.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| Indole | C₈H₇N | 117.15 | 1.0 mmol | Sigma-Aldrich |

| Triethyl orthoformate | HC(OC₂H₅)₃ | 148.20 | 0.33 mmol | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | 0.05 mmol | Sigma-Aldrich |

| Acetonitrile (B52724) (CH₃CN) | C₂H₃N | 41.05 | 2 mL | Fisher Scientific |

| n-Hexane | C₆H₁₄ | 86.18 | As needed | Fisher Scientific |

| Ethyl Acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific |

Procedure:

-

To a mixture of indole (1.0 mmol) and triethyl orthoformate (0.33 mmol) in acetonitrile (2 mL) in a round-bottom flask, add iodine (0.05 mmol, 13 mg) at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by column chromatography on silica (B1680970) gel.

-

Elute the column with a mixture of n-hexane and ethyl acetate (8:2 v/v) to isolate the pure this compound.

Quantitative Data Summary:

| Reactant/Reagent | Moles (mmol) | Mass/Volume |

| Indole | 1.0 | 117.15 mg |

| Triethyl orthoformate | 0.33 | 48.91 mg (0.055 mL) |

| Iodine | 0.05 | 12.69 mg |

| Acetonitrile | - | 2.0 mL |

Note: Yields for this specific reaction were reported to be in the good to high range in the literature, though a specific percentage for this exact compound was not provided in the initial search results.

Reaction Workflow

Caption: Synthesis workflow for this compound.

Reaction Mechanism

While the exact mechanism for this transformation is not definitively stated in the initial search results, a plausible pathway involves the activation of triethyl orthoformate by iodine, which acts as a mild Lewis acid.[1] This is followed by sequential nucleophilic attack by two indole molecules and subsequent elimination to form the triindolylmethane product.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Iodine is corrosive and can cause stains; handle with care.

-

Acetonitrile is flammable and toxic; avoid inhalation and contact with skin.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: 2,3-Bis(3-indolylmethyl)indole as a Fluorescent Sensor for Cations

Introduction

Indole-based compounds have emerged as a significant class of fluorescent chemosensors due to their robust photophysical properties, including strong fluorescence and tunable electronic characteristics.[1] The indole (B1671886) scaffold's nitrogen atom and π-electron-rich system are adept at coordinating with a variety of metal ions, often leading to discernible changes in their spectroscopic profiles.[1] Bis(indolyl)methanes (BIMs), in particular, are a noteworthy subclass. Their derivatives have demonstrated the ability to selectively detect various cations and anions through mechanisms such as fluorescence quenching or enhancement, as well as colorimetric changes.[2][3][4] This document provides detailed application notes and protocols for the utilization of 2,3-Bis(3-indolylmethyl)indole as a potential fluorescent sensor for the detection and quantification of cations. The protocols outlined below are based on established methodologies for structurally similar bis(indolyl)methane derivatives and provide a comprehensive framework for researchers.

Principle of Operation

The sensing mechanism of this compound is predicated on the interaction between the cation and the indole moieties of the sensor molecule. Upon binding of a cation, several photophysical processes can occur, leading to a change in the fluorescence signal. The primary proposed mechanisms include:

-

Photoinduced Electron Transfer (PET): In the free sensor, a PET process may quench the fluorescence. Upon cation binding, this process can be inhibited, leading to a "turn-on" fluorescence response.

-

Intramolecular Charge Transfer (ICT): Coordination with a cation can alter the electron density within the molecule, modifying the ICT character and causing a shift in the emission wavelength and/or intensity.[3]

-

Fluorescence Quenching: Conversely, binding to certain heavy metal or transition metal cations can induce fluorescence quenching through energy or electron transfer processes.[2]

The specific response (enhancement, quenching, or ratiometric shift) is dependent on the nature of the target cation and the solvent system employed.

Quantitative Data Summary

While specific quantitative data for the parent this compound is not extensively documented in the provided search results, the following tables summarize the performance of structurally related bis(indolyl)methane derivatives as fluorescent cation sensors. This data provides a benchmark for the expected performance.

Table 1: Cation Selectivity of Arylfuryl-bis(indolyl)methane Derivatives [2]

| Cation | Observed Response | Solvent System |

| Hg²⁺ | Selective color change (colorless to purple) and fluorescence quenching | CH₃CN/H₂O (7:3) |

| Other Transition Metals | No significant response | CH₃CN/H₂O (7:3) |

Table 2: Photophysical Properties of Arylfuryl-bis(indolyl)methanes [2]

| Compound | Substituent on Furan Ring | Fluorescence Quantum Yield (ΦF) |

| 2a | Hydrogen | 0.21 |

| 2b | Methoxy | 0.58 |

| 2c | Bromine | 0.01 |

| 2d | Nitro | 0.001 |

Note: Quantum yields were determined using quinine (B1679958) sulfate (B86663) as a standard.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Sensor Stock Solution (1 mM):

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a suitable organic solvent (e.g., HPLC-grade Acetonitrile (CH₃CN) or Dimethyl Sulfoxide (DMSO)) to a final concentration of 1 mM.

-

Store the stock solution in a dark, airtight container at 4°C.

-

-

Cation Stock Solutions (10 mM):

-

Prepare 10 mM stock solutions of the nitrate (B79036) or perchlorate (B79767) salts of the cations to be tested (e.g., Hg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water or the same solvent as the sensor.

-

Ensure the salts are fully dissolved.

-

-

Working Solutions:

-

Prepare fresh working solutions of the sensor and cations by diluting the stock solutions with the chosen experimental buffer or solvent system (e.g., CH₃CN/H₂O, 7:3 v/v).

-

Protocol 2: Fluorescence Titration for Cation Detection

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (λex) to the maximum absorption wavelength of this compound. This should be determined by running a UV-Vis absorption spectrum of the sensor solution beforehand.

-

Set the emission wavelength range to encompass the expected fluorescence spectrum (e.g., 350-600 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio (e.g., 5 nm).

-

-

Measurement:

-

Pipette 2 mL of the sensor working solution (e.g., 10 µM) into a 10 mm path length quartz cuvette.

-

Record the initial fluorescence spectrum of the sensor solution alone.

-

Sequentially add small aliquots of the cation working solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum after each addition.[2]

-

Continue the additions until the fluorescence intensity reaches a plateau or no further significant change is observed.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added cation.

-

From this titration curve, the limit of detection (LOD) and the binding constant (Ka) can be calculated using appropriate models (e.g., Benesi-Hildebrand equation).

-

Protocol 3: Cation Selectivity Study

-

Preparation:

-

Prepare a series of cuvettes, each containing 2 mL of the sensor working solution (e.g., 10 µM).

-

Prepare working solutions of a range of different cations (e.g., Hg²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, Pb²⁺, Cd²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) at a concentration significantly higher than the sensor (e.g., 10 equivalents).

-

-

Measurement:

-

To each cuvette (except for a blank), add the same concentration of a different cation.

-

Incubate the solutions for a set period (e.g., 5 minutes).

-

Measure the fluorescence spectrum of each solution.

-

Plot the fluorescence intensity at the emission maximum for each cation to create a selectivity bar chart.

-

-

Competitive Experiment:

-

To a cuvette containing the sensor and the primary target cation (at a concentration that gives a significant response), add an equivalent concentration of a potentially interfering cation.

-

Record the fluorescence spectrum and compare it to the spectrum of the sensor with only the primary cation. This will determine if other cations interfere with the detection.

-

Protocol 4: Determination of Binding Stoichiometry (Job's Plot)

-

Preparation:

-

Prepare a series of solutions with a constant total concentration of the sensor and the target cation, but with varying molar fractions of the cation. For example, if the total concentration is 20 µM, prepare solutions where the mole fraction of the cation (Xcation) ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).

-

The concentration of the sensor will be (1 - Xcation) * 20 µM, and the concentration of the cation will be Xcation * 20 µM.

-

-

Measurement:

-

Record the fluorescence intensity of each solution at the emission maximum.

-

-

Analysis:

-

Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the cation (Xcation).

-

The mole fraction at which the maximum change in fluorescence occurs indicates the stoichiometry of the complex. For example, a maximum at Xcation = 0.5 suggests a 1:1 binding stoichiometry.[2]

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. repositorium.uminho.pt [repositorium.uminho.pt]

- 3. Oxyethylene-substituted bis-indolyl derivatives for enhanced cyanide detection: mechanistic insights and application in food safety analysis - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00756E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application of 2,3-Bis(3-indolylmethyl)indole in Cancer Cell Line Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(3-indolylmethyl)indole is a member of the bis-indole family of compounds, which are structurally related to naturally occurring indole (B1671886) derivatives found in cruciferous vegetables. Its close analogues, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anti-cancer properties. While direct studies on this compound are limited, research on structurally similar indole trimers, such as 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1), provides significant insights into its potential as an anticancer agent. These compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines. This document provides a summary of the available data on related indole trimers and detailed protocols for evaluating the anticancer effects of this compound in cancer cell line studies.

Application Notes

Antiproliferative and Cytotoxic Activity

Indole trimers have shown significant antiproliferative and cytotoxic effects against a range of cancer cell lines. The activity is often cell-line dependent and varies with the specific substitutions on the indole rings.

Table 1: Antiproliferative Activity of Indole Trimers in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | Results | Reference |

| 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1) | MCF-7 (estrogen-dependent breast cancer) | Cell Proliferation Assay | ~60% inhibition of growth at 25 µM | |

| 2-(indol-3-ylmethyl)-3,3'-diindolylmethane (LTr-1) | MDA-MB-231 (estrogen-independent breast cancer) | Cell Proliferation Assay | ~60% inhibition of growth at 25 µM |

Table 2: Cytotoxic Activity (IC50) of Trisindolal (an Indole Trimer) in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Melanoma | MEXF 462 | 0.50 |

| Renal Cancer | RXF 486 | 7.82 |

| Mean IC50 across a panel of cell lines | ~9.64 - 20.85 (for related derivatives) |

Note: The data for trisindolal and its derivatives are presented to illustrate the potential range of activity for indole trimers.

Mechanism of Action

The anticancer effects of indole trimers are attributed to their ability to modulate multiple cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

-

Induction of Apoptosis: A primary mechanism of action for many indole derivatives is the induction of programmed cell death (apoptosis). This is often mediated through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Indole compounds can alter the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2) and an increase in pro-apoptotic proteins (e.g., Bax). This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade.

-

Cell Cycle Arrest: Treatment with indole derivatives can lead to cell cycle arrest at various phases (e.g., G1 or G2/M), preventing cancer cells from progressing through the cell division cycle.

-

Receptor Modulation:

-

Estrogen Receptor (ER): The indole trimer LTr-1 has been shown to act as an antagonist of the estrogen receptor, which is particularly relevant in hormone-dependent cancers like ER-positive breast cancer.

-

Aryl Hydrocarbon Receptor (AhR): LTr-1 also functions as a weak agonist of the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in the metabolism of xenobiotics and cellular homeostasis.

-

Signaling Pathways and Experimental Workflow

Caption: Potential anticancer mechanisms of this compound.

Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells and for calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Western Blot Analysis for Bcl-2 and Bax

This protocol is for determining the expression levels of pro- and anti-apoptotic proteins.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the protein expression levels and determine the Bax/Bcl-2 ratio.

Conclusion

This compound, as a member of the indole trimer family, holds promise as a potential anticancer agent. Based on the activity of its close structural analogues, it is likely to exhibit antiproliferative and pro-apoptotic effects in a variety of cancer cell lines. The provided protocols offer a comprehensive framework for researchers to investigate the anticancer properties and underlying molecular mechanisms of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a detailed profile of its activity in different cancer models.

Application Notes and Protocols: 2,3-Bis(3-indolylmethyl)indole and its Analogs as Building Blocks for Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of bis(indolyl)methanes (BIMs), with a focus on their application as versatile building blocks in the synthesis of complex natural products. While the specific scaffold of 2,3-bis(3-indolylmethyl)indole is not widely documented as a direct precursor, the broader class of 3,3'-bis(indolyl)methanes serves as a crucial pharmacophore and synthetic intermediate for a variety of bioactive molecules.[1][2][3] This document details synthetic protocols, quantitative data, and logical workflows for the preparation and elaboration of these valuable indole (B1671886) derivatives.

Introduction

Indole-containing compounds are of paramount importance in medicinal chemistry, forming the core structure of numerous natural products and pharmaceuticals.[4] Among these, bis(indolyl)methanes have emerged as significant targets and building blocks due to their prevalence in marine natural products and their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][3][4] Natural products such as arundine, vibrindole A, and turbomycin B feature the bis(indolyl)methane core, highlighting its significance as a privileged scaffold in nature.[1][5]

The synthetic accessibility of bis(indolyl)methanes, typically through the electrophilic substitution of indoles with aldehydes or ketones, makes them attractive starting materials for the construction of more complex molecular architectures.[3][6][7][8] This document provides detailed protocols for the synthesis of these building blocks and their subsequent application in the synthesis of natural products.

Data Presentation: Synthesis of Bioactive Bis(indolyl)methanes

The following tables summarize quantitative data from various reported syntheses of bis(indolyl)methane derivatives, including several natural products. These methods highlight the versatility of the synthetic protocols and the achievable yields.

Table 1: Synthesis of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Reaction in Water [9]

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 87 |

| 2 | 4-Fluorobenzaldehyde | 3,3'-((4-Fluorophenyl)methylene)bis(1H-indole) | 82 |

| 3 | 4-Bromobenzaldehyde | 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | 78 |

| 4 | 4-Cyanobenzaldehyde | 3,3'-((4-Cyanophenyl)methylene)bis(1H-indole) | 75 |

| 5 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 67 |

| 6 | Formaldehyde | Arundine | 72 |

| 7 | Acetaldehyde | Vibrindole A | 65 |

| 8 | Indole-3-carboxaldehyde | Tris(1H-indol-3-yl)methane | 85 |

| 9 | Furfural | 3,3'-(Furan-2-ylmethylene)bis(1H-indole) | 79 |

| 10 | Cyclohexanone | 3,3'-(Cyclohexylmethylene)bis(1H-indole) | 59 |

Table 2: Synthesis of Bis(indolyl)methanes using NiSO₄·6H₂O as Catalyst [6]

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 3,3'-(Phenylmethylene)bis(1H-indole) | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 20 | 92 |

| 3 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 25 | 90 |

| 4 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 15 | 94 |

| 5 | Cinnamaldehyde | 3,3'-(Prop-2-en-1-yl-1-ylidene)bis(1H-indole) | 30 | 88 |

Table 3: Spectroscopic Data for 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) [10]

| Technique | Data |

| IR ν (cm⁻¹) (KBr) | 3455, 1637, 1506, 1456, 1414, 1341, 1101, 744 |

| ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.95 (s, 2H), 8.15 (d, J = 8.7 Hz, 2H), 7.61 (d, J = 8.7 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 7.30 (d, J = 7.9 Hz, 2H), 7.06 (t, J = 7.5 Hz, 2H), 6.96–6.78 (m, 4H), 6.04 (s, 1H) |

| ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm) | 153.61, 146.26, 137.10, 129.93, 124.35, 123.87, 121.58, 119.39, 118.91, 112.07, 40.66, 40.45, 40.24, 40.03, 39.83, 39.62, 39.41 |

| HRMS (EI) m/z | calcd for C₂₃H₁₆O₂N₃ [M−H]⁻ 366.12480, found: 366.12896 |

Experimental Protocols

Protocol 1: Green Synthesis of Bis(indolyl)methanes using Taurine (B1682933) in Water[9]

This protocol describes a simple, environmentally friendly method for the synthesis of 3,3'-bis(indolyl)methanes.

Materials:

-

Indole (2.0 mmol)

-

Aldehyde or ketone (1.0 mmol)

-

Taurine (10 mol%)

-

Water (5 mL)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

-

Sonicator bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and indole (2.0 mmol) in water (5 mL).

-

Add taurine (10 mol%) to the mixture.

-

Place the flask in a sonicator bath and sonicate at 50 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure bis(indolyl)methane.

Protocol 2: Efficient Synthesis of Bis(indolyl)methanes using NiSO₄·6H₂O[6]

This protocol outlines a mild and efficient synthesis of bis(indolyl)methanes at room temperature.

Materials:

-

Indole (2 mmol, 0.234 g)

-

Carbonyl compound (1 mmol)

-

NiSO₄·6H₂O (0.1 mmol, 0.026 g)

-

Ethanol

-

Standard glassware for magnetic stirring and work-up

Procedure:

-

To a solution of the carbonyl compound (1 mmol) in ethanol, add indole (2 mmol, 0.234 g).

-

Add NiSO₄·6H₂O (0.1 mmol, 0.026 g) to the reaction mixture.

-

Stir the mixture magnetically at room temperature.

-

Monitor the reaction by TLC.

-

After completion of the reaction, filter the catalyst.

-

Evaporate the solvent under reduced pressure.

-